molecular formula C13H10N4O3 B5179109 N-(4-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine

N-(4-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine

Cat. No.: B5179109
M. Wt: 270.24 g/mol
InChI Key: WVWIAWCTHQDIBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine, commonly known as MNBD, is a fluorescent probe that has been widely used in scientific research applications. It is a small molecule that can selectively bind to certain proteins and enzymes, allowing researchers to study their functions and interactions in living cells and tissues.

Mechanism of Action

MNBD works by selectively binding to certain proteins and enzymes, which causes a change in its fluorescence properties. This change can be detected using fluorescence microscopy or spectroscopy, allowing researchers to monitor the activity and localization of the target protein or enzyme. MNBD can also be used to measure changes in intracellular calcium levels, which are important for many cellular processes such as muscle contraction and neurotransmitter release.
Biochemical and Physiological Effects:
MNBD has been shown to have minimal biochemical and physiological effects on living cells and tissues. It is non-toxic and does not interfere with cellular processes or cause cell death. However, it is important to note that the concentration and duration of MNBD exposure can affect its toxicity and potential side effects.

Advantages and Limitations for Lab Experiments

MNBD has several advantages for lab experiments, including its small size, high selectivity, and sensitivity. It can be used in a variety of experimental settings and is compatible with many different cell types and imaging techniques. However, MNBD also has some limitations, including its potential toxicity at high concentrations and its limited stability in certain experimental conditions.

Future Directions

There are many potential future directions for the use of MNBD in scientific research. One area of focus is the development of new MNBD derivatives with improved fluorescent properties and selectivity for specific proteins and enzymes. Another area of interest is the use of MNBD in drug discovery, where it can be used to screen for potential drug candidates that can modulate enzyme activity and protein function. Additionally, MNBD can be used in combination with other imaging and analytical techniques to gain a more comprehensive understanding of cellular processes and disease mechanisms.

Synthesis Methods

The synthesis of MNBD involves several steps, including the reaction of 4-methylphenylamine with 4-nitrophenyl isocyanate to form a benzoxadiazole intermediate, which is then treated with ammonium acetate to yield MNBD. The purity and yield of the final product can be improved by recrystallization and chromatography techniques.

Scientific Research Applications

MNBD has been used in a variety of scientific research applications, including fluorescence imaging, protein labeling, enzyme activity assays, and drug discovery. Its fluorescent properties make it a valuable tool for visualizing cellular structures and processes, such as protein localization, trafficking, and signaling pathways. MNBD can also be used to label specific proteins and enzymes, allowing researchers to track their movements and interactions in real-time. Additionally, MNBD can be used to measure enzyme activity and screen for potential drug candidates that can modulate enzyme function.

Properties

IUPAC Name

N-(4-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c1-8-2-4-9(5-3-8)14-11-7-6-10-12(16-20-15-10)13(11)17(18)19/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWIAWCTHQDIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C3=NON=C3C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.